molecular formula C10H11NS B7515366 2-(p-Tolylthio)propanenitrile

2-(p-Tolylthio)propanenitrile

Cat. No.: B7515366
M. Wt: 177.27 g/mol
InChI Key: BXEFZEBQJZYJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-Tolylthio)propanenitrile is an organic compound with the molecular formula C10H11NS. It is characterized by the presence of a nitrile group (-CN) attached to a propanenitrile backbone, with a p-tolylthio substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(p-Tolylthio)propanenitrile can be synthesized through several methods:

    Nucleophilic Substitution: One common method involves the reaction of p-tolylthiol with 2-bromopropanenitrile in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

    Radical Cross-Coupling: Another method involves the copper-catalyzed selective radical-radical cross-coupling of p-tolylthiol with 2-bromopropanenitrile.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nucleophilic substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolylthio)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.

    Substitution: Sodium hydroxide, hydrochloric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Carboxylic acids, amides.

Scientific Research Applications

2-(p-Tolylthio)propanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(p-Tolylthio)propanenitrile involves its interaction with specific molecular targets. The nitrile group can undergo nucleophilic addition reactions, while the p-tolylthio group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(p-Tolylthio)ethanenitrile: Similar structure but with an ethanenitrile backbone.

    2-(p-Tolylthio)butanenitrile: Similar structure but with a butanenitrile backbone.

    2-(p-Tolylthio)benzonitrile: Similar structure but with a benzonitrile backbone.

Uniqueness

2-(p-Tolylthio)propanenitrile is unique due to its specific combination of a propanenitrile backbone and a p-tolylthio substituent. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-methylphenyl)sulfanylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-8-3-5-10(6-4-8)12-9(2)7-11/h3-6,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEFZEBQJZYJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.